

Application Notes and Protocols for In Vivo Administration of NIM811

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Compound of Interest		
Compound Name:	NIM811	
Cat. No.:	B1663531	Get Quote

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Introduction

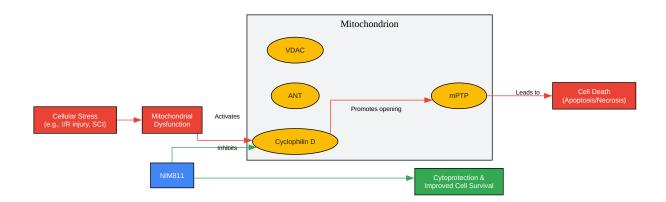
NIM811, a non-immunosuppressive derivative of cyclosporin A, is a potent inhibitor of the mitochondrial permeability transition pore (mPTP).[1][2] By blocking the mPTP, **NIM811** has demonstrated significant cytoprotective effects in a variety of preclinical models of diseases involving mitochondrial dysfunction and cell death.[3][4] These application notes provide a comprehensive overview of the in vivo administration routes and protocols for **NIM811**, compiled from various research studies. The information is intended to guide researchers in designing and executing in vivo experiments to evaluate the therapeutic potential of **NIM811**.

While **NIM811** is noted to be orally absorbed with a favorable pharmacokinetic and safety profile, specific quantitative data on its pharmacokinetics (e.g., Cmax, Tmax, bioavailability) and toxicity (e.g., LD50, NOAEL) in preclinical models are not extensively detailed in publicly available literature.[1][5] Therefore, it is highly recommended that researchers conduct dedicated pharmacokinetic and toxicity studies within their specific experimental context.

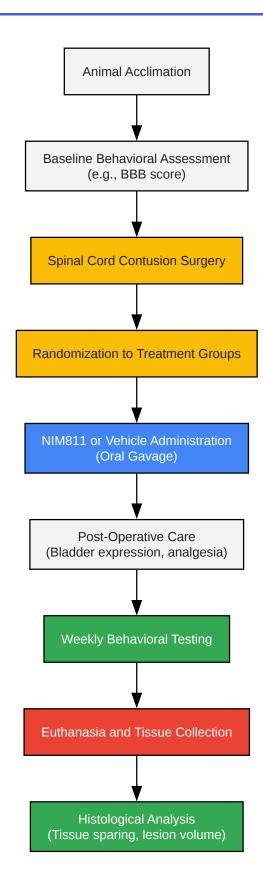
Mechanism of Action: Signaling Pathway

NIM811 primarily exerts its cytoprotective effects by inhibiting the opening of the mitochondrial permeability transition pore (mPTP), a key event in the intrinsic pathway of apoptosis and necrotic cell death.









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